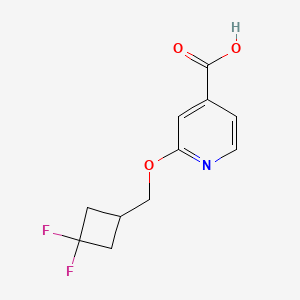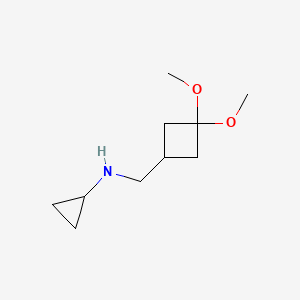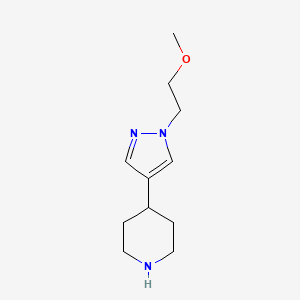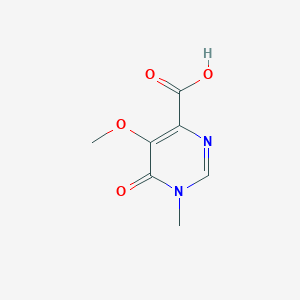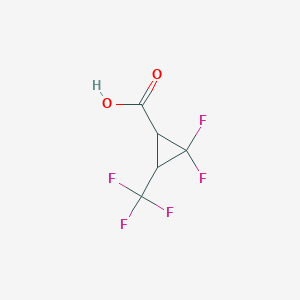
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Übersicht
Beschreibung
2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid: is a fluorinated cyclopropane derivative. This compound is notable for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a cyclopropane ring. The presence of these fluorine atoms imparts significant chemical stability and unique reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under conditions that introduce the difluoro and trifluoromethyl groups. One common method involves the reaction of a difluorocarbene with a trifluoromethyl-substituted alkene. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the cyclopropane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of difluoromethyl or trifluoromethyl-substituted cyclopropanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce difluoromethyl-substituted cyclopropanes .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s stability and unique chemical properties make it a candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for pharmaceutical applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it useful in coatings, polymers, and other advanced materials .
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity for various biological targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
- 2,2-Difluorocyclopropane-1-carboxylic acid
- 3-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 2,2,3,3-Tetrafluorocyclopropane-1-carboxylic acid
Comparison: Compared to these similar compounds, 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the simultaneous presence of both difluoro and trifluoromethyl groups. This dual fluorination enhances its chemical stability and reactivity, making it more versatile for various applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
IUPAC Name |
2,2-difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c6-4(7)1(3(11)12)2(4)5(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPDZSRCKUZFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


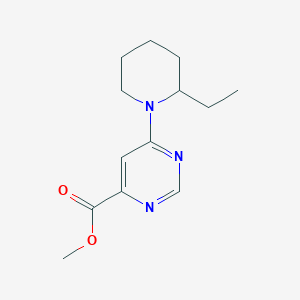
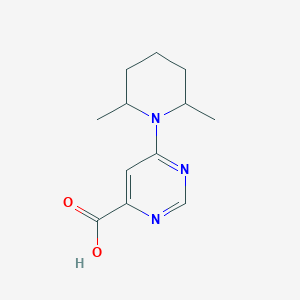
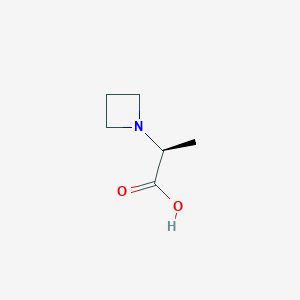

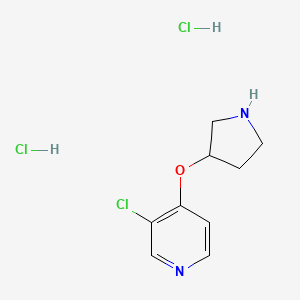
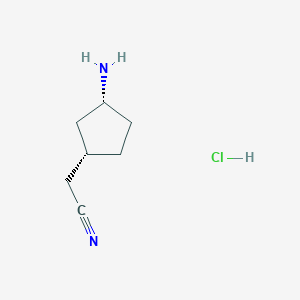
![(S)-2-(6,9-dioxo-5,8-diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B1480431.png)

![5-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1480434.png)
![2-(1,1-dioxidohexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-2-yl)acetic acid](/img/structure/B1480438.png)
